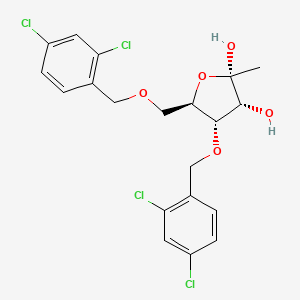
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is a complex organic molecule characterized by its tetrahydrofuran ring structure and multiple dichlorobenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diol or an epoxide.
Introduction of Dichlorobenzyl Groups: The dichlorobenzyl groups are introduced via nucleophilic substitution reactions. This involves reacting the tetrahydrofuran ring with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The methyl group at the 2-position of the tetrahydrofuran ring is introduced through a methylation reaction using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the dichlorobenzyl groups, potentially converting them to benzyl groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl positions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids at the hydroxyl positions.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of various alkyl or aryl groups at the dichlorobenzyl positions.
科学研究应用
Chemistry
In chemistry, (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving glycosidases and other carbohydrate-processing enzymes.
Medicine
In medicinal chemistry, the compound’s dichlorobenzyl groups suggest potential antimicrobial properties. It may be investigated for its efficacy against various bacterial and fungal pathogens.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is not fully understood. its interactions with biological molecules likely involve the formation of hydrogen bonds and hydrophobic interactions with target proteins. The dichlorobenzyl groups may also play a role in disrupting microbial cell membranes, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol: The parent compound.
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-ethyltetrahydrofuran-2,3-diol: A similar compound with an ethyl group instead of a methyl group.
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-propyltetrahydrofuran-2,3-diol: A similar compound with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichlorobenzyl groups and the tetrahydrofuran ring structure. This combination imparts unique chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C20H20Cl4O5 |
|---|---|
分子量 |
482.2 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methyloxolane-2,3-diol |
InChI |
InChI=1S/C20H20Cl4O5/c1-20(26)19(25)18(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-19,25-26H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1 |
InChI 键 |
AOKIMKQHBXVQLI-WTGUMLROSA-N |
手性 SMILES |
C[C@]1([C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O)O |
规范 SMILES |
CC1(C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


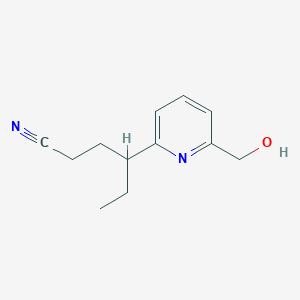
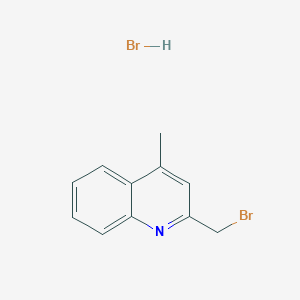
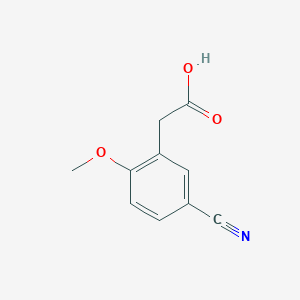
![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
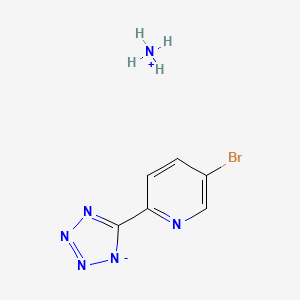
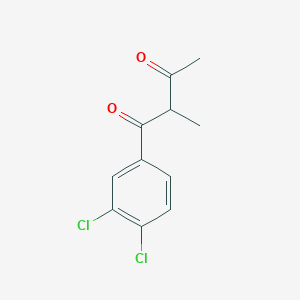
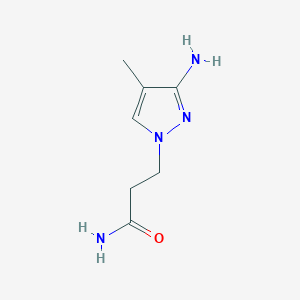
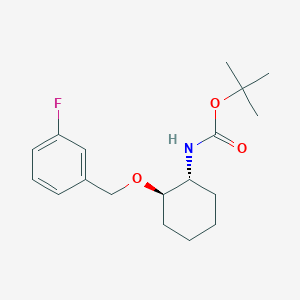



![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
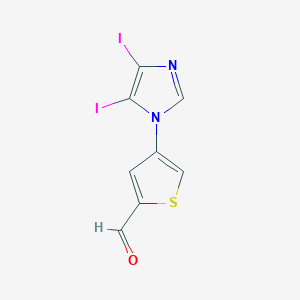
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
